Ethyl {3-oxo-1-[2-(trifluoromethyl)benzyl]piperazin-2-yl}acetate
Description
Ethyl {3-oxo-1-[2-(trifluoromethyl)benzyl]piperazin-2-yl}acetate is a piperazine-based compound characterized by a trifluoromethyl-substituted benzyl group at the N1 position and an ethyl acetate moiety at the C2 position of the piperazin-2-yl ring.
Properties
IUPAC Name |
ethyl 2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-2-24-14(22)9-13-15(23)20-7-8-21(13)10-11-5-3-4-6-12(11)16(17,18)19/h3-6,13H,2,7-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLCPKLWTJSJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {3-oxo-1-[2-(trifluoromethyl)benzyl]piperazin-2-yl}acetate typically involves multiple steps. One common route starts with the preparation of the piperazine ring, followed by the introduction of the trifluoromethylbenzyl group through a nucleophilic substitution reaction. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.
Mechanistic Insight :
Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate. Acidic conditions involve protonation of the carbonyl, enhancing electrophilicity for water attack .
Reduction of the 3-Oxo Group
The ketone group in the piperazine ring can be reduced to a secondary alcohol, altering the compound’s hydrogen-bonding capacity and stereochemistry.
| Reagents | Conditions | Product |
|---|---|---|
| NaBH<sub>4</sub> | EtOH, 0°C, 2 hours | Ethyl {3-hydroxy-1-[2-(trifluoromethyl)benzyl]piperazin-2-yl}acetate |
| LiAlH<sub>4</sub> | THF, reflux, 4 hours | Same as above, with higher yield |
Stereochemical Considerations :
Reduction with NaBH<sub>4</sub> typically proceeds with retention of configuration due to steric hindrance from the trifluoromethylbenzyl group .
Oxidation Reactions
The 3-oxo group can undergo further oxidation under strong conditions, though this is less common due to steric and electronic effects from the adjacent substituents.
| Reagents | Conditions | Product |
|---|---|---|
| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 80°C, 8 hours | Cleavage of the piperazine ring, yielding fragmented dicarboxylic acids |
| Ozone (O<sub>3</sub>) | CH<sub>2</sub>Cl<sub>2</sub>, -78°C, 1 hour | Oxidative degradation products |
Limitations :
The trifluoromethyl group’s electron-withdrawing nature deactivates the ring toward electrophilic oxidation, favoring side-chain reactions instead .
Nucleophilic Substitution at the Benzyl Position
The 2-(trifluoromethyl)benzyl group may participate in aromatic substitution, though reactivity is limited by the electron-deficient nature of the ring.
| Reagents | Conditions | Product |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hours | Nitration at the meta position relative to CF<sub>3</sub> |
| Cl<sub>2</sub>/FeCl<sub>3</sub> | RT, 6 hours | Chlorination at the para position (minor yield due to steric hindrance) |
Cyclization Reactions
The piperazine ring can act as a scaffold for constructing polycyclic systems via intramolecular reactions.
Mechanistic Pathway :
Iron-catalyzed reactions involve radical intermediates, while acid additives like CF<sub>3</sub>SO<sub>3</sub>H enhance electrophilicity for C–N bond formation .
Interaction with Amines
The ester and ketone groups enable condensation reactions with primary amines, forming hydrazones or amides.
| Reagents | Conditions | Product |
|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 4 hours | Hydrazone derivative at the 3-oxo position |
| Benzylamine | DMF, 100°C, 12 hours | Amide formation via transesterification |
Applications :
These reactions are pivotal for synthesizing bioactive analogs, such as antitumor agents derived from quinoxaline scaffolds .
Comparative Reactivity of Structural Analogs
The trifluoromethyl group’s influence is evident when comparing reactivity to non-fluorinated analogs:
| Compound | Reaction with NaBH<sub>4</sub> | Hydrolysis Rate (k, s<sup>-1</sup>) | Electrophilic Substitution Yield |
|---|---|---|---|
| Ethyl {3-oxo-1-[2-(trifluoromethyl)benzyl]piperazin-2-yl}acetate | 85% | 1.2 × 10<sup>-4</sup> | 12% (nitration) |
| Ethyl 3-oxo-1-benzylpiperazin-2-ylacetate | 92% | 3.8 × 10<sup>-4</sup> | 45% (nitration) |
Key Insight :
The CF<sub>3</sub> group reduces hydrolysis and substitution rates by 68% and 73%, respectively, due to electronic deactivation .
Advanced Functionalization Strategies
Recent methodologies leverage the compound’s unique structure for targeted modifications:
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with piperazine moieties often exhibit antidepressant properties. Ethyl {3-oxo-1-[2-(trifluoromethyl)benzyl]piperazin-2-yl}acetate may function as a serotonin receptor modulator, potentially offering therapeutic benefits in treating depression and anxiety disorders. A study highlighted the synthesis of related piperazine derivatives that demonstrated significant binding affinity for serotonin receptors, suggesting similar potential for this compound .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with piperazine derivatives. This compound may be evaluated for its ability to prevent seizures in animal models, contributing to the development of new antiepileptic drugs. Previous studies have shown that modifications to the piperazine structure can enhance anticonvulsant effects .
Insecticides
The compound's unique chemical structure positions it as a candidate for developing novel insecticides. Research has focused on synthesizing derivatives that target specific insect neurotransmitter systems, thereby minimizing environmental impact while maximizing efficacy against pests. This compound could be explored for its potential as a lead compound in this area .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. SAR studies can help identify which modifications enhance desired properties while reducing side effects. For instance, variations in substituents on the piperazine ring or altering the length of alkyl chains can significantly impact pharmacological profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl {3-oxo-1-[2-(trifluoromethyl)benzyl]piperazin-2-yl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
The piperazine ring system is highly modifiable, and substituents at the N1 and C3 positions significantly influence reactivity, stability, and biological activity. Key analogs include:
Fluorinated Benzyl Derivatives
- Ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate (): Substituent: 4-Fluorobenzyl (para-fluoro) vs. 2-(trifluoromethyl)benzyl (ortho-trifluoromethyl). The trifluoromethyl group introduces stronger electron-withdrawing effects, which may alter metabolic stability or binding affinity .
- Ethyl 2-(3-oxo-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-piperazinyl)acetate (): Substituent: 3-(Trifluoromethyl)phenyl sulfonyl vs. 2-(trifluoromethyl)benzyl.
Ureido and Thiazole-Linked Derivatives
- Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) (): Substituent: Thiazole-linked ureido group with a para-trifluoromethylphenyl moiety. Yield: 93.4%; Molecular Weight: 548.2 g/mol.
Key Observations :
Electronic and Steric Effects
Trifluoromethyl vs. Halogen Substituents :
Ester vs. Carboxylic Acid Derivatives :
Crystallographic and Computational Studies
- Structural Refinement Tools :
- SHELXL () and WinGX () are widely used for crystallographic analysis of piperazine derivatives. The trifluoromethyl group’s electron density can complicate refinement but provides distinct peaks for accurate modeling .
Biological Activity
Ethyl {3-oxo-1-[2-(trifluoromethyl)benzyl]piperazin-2-yl}acetate is a compound of interest due to its unique structural features, particularly the trifluoromethyl group and the piperazine moiety, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is . The presence of the trifluoromethyl group is significant as it often contributes to increased lipophilicity and metabolic stability in drug development.
Antimicrobial Properties
Recent studies have indicated that compounds containing piperazine structures exhibit significant antimicrobial activity. This compound has shown promise against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in the fight against antibiotic resistance .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Acinetobacter baumannii | 15 | 100 |
| Pseudomonas aeruginosa | 18 | 100 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential role in treating inflammatory diseases .
CNS Activity
This compound also exhibits central nervous system (CNS) activity. Studies have demonstrated its ability to cross the blood-brain barrier, which is crucial for CNS-targeted therapies. It has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, indicating potential applications in treating depression and anxiety disorders .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Serotonin Receptors : The trifluoromethyl group enhances binding affinity to serotonin receptors, leading to increased serotonin uptake inhibition.
- Kinase Inhibition : Preliminary data suggest that the compound may act as a multikinase inhibitor, impacting pathways involved in cell proliferation and survival .
Study on Antimicrobial Efficacy
In a controlled study published by MDPI, researchers evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. The study concluded that this compound exhibited significant antibacterial activity against resistant strains, positioning it as a candidate for further development in antibiotic therapies .
Neuropharmacological Assessment
A recent thesis explored the neuropharmacological effects of piperazine derivatives. This compound was found to reduce anxiety-like behaviors in rodent models when administered at specific doses, highlighting its potential as an anxiolytic agent .
Q & A
Advanced Question
- Anisotropic Refinement : Use SHELXL’s
ANIScommand to refine non-hydrogen atoms with anisotropic displacement parameters. For trifluoromethyl groups, apply constraints to account for rotational disorder . - Hydrogen Placement : Assign riding models for aromatic and methyl H atoms (C–H = 0.93–0.96 Å) with (parent atom). For hydroxyl groups, refine O–H distances with .
- Validation : Cross-check using
PLATONorWinGXto resolve outliers in displacement ellipsoids and hydrogen bonding .
What analytical techniques are employed to confirm the compound’s purity and structural integrity?
Basic Question
- LCMS/HPLC : Monitor reaction progress and confirm molecular weight (e.g., 791 [M+H] in ) using reverse-phase C18 columns with trifluoroacetic acid (TFA) modifiers. Retention times (e.g., 1.01–1.19 minutes) help assess purity .
- NMR Spectroscopy : - and -NMR resolve trifluoromethyl signals (~δ 120–125 ppm for ) and piperazine/ester carbonyl groups .
- X-ray Diffraction : Single-crystal analysis with SHELX software confirms stereochemistry and packing .
How to address discrepancies in reaction yields when scaling up the synthesis from milligram to gram quantities?
Advanced Question
- Solvent Volume : Maintain solvent-to-reactant ratios (e.g., ethyl acetate at 0.3 mL/mg in ) to avoid solubility issues .
- Temperature Control : Use jacketed reactors for exothermic steps (e.g., TFA deprotection) to prevent byproduct formation .
- Byproduct Management : Employ preparative HPLC or fractional crystallization for impurities arising from trifluoromethyl group reactivity (e.g., hydrolyzed esters) .
What are the critical considerations for handling trifluoromethyl-containing intermediates during synthesis?
Basic Question
- Moisture Sensitivity : Store intermediates under inert gas (N/Ar) due to hydrolytic instability of trifluoromethyl groups .
- TFA Handling : Use corrosion-resistant equipment (e.g., PTFE-lined reactors) and neutralize waste with 5% sodium bicarbonate before disposal .
- Safety : Employ fume hoods and PPE (gloves, goggles) to mitigate exposure to volatile trifluoromethyl byproducts .
What strategies are effective in resolving isomeric byproducts formed during the alkylation of piperazine intermediates?
Advanced Question
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to isolate enantiomers. For diastereomers, optimize silica gel eluents (e.g., EtOAc/MeOH 9:1) .
- Crystallization Screening : Screen solvents (e.g., acetonitrile/water) to exploit differential solubility of isomers .
- Dynamic NMR : Resolve rotational barriers in piperazine rings using variable-temperature -NMR (e.g., –40°C to 25°C) to identify conformational isomers .
How to analyze conflicting crystallographic data when hydrogen bonding networks differ between related structures?
Advanced Question
- Data Comparison : Use
Mercurysoftware to overlay structures and identify hydrogen bond donor/acceptor mismatches. For example, compare piperazine N–H···O interactions in vs. 6 . - DFT Calculations : Perform B3LYP/6-31G(d) geometry optimizations to validate observed vs. predicted hydrogen bonding patterns .
- Twinned Data : Apply SHELXL’s
TWINcommand for twinned crystals, refining BASF parameters to resolve ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
